molecular formula C15H10F4O2 B6409932 2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid CAS No. 1261938-28-6

2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid

Cat. No.: B6409932
CAS No.: 1261938-28-6
M. Wt: 298.23 g/mol
InChI Key: UTWBOVSPANQGJB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, which are crucial factors in pharmaceutical and agrochemical industries.

Properties

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-8-5-6-9(11(7-8)14(20)21)10-3-2-4-12(13(10)16)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWBOVSPANQGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691812
Record name 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-28-6
Record name 2'-Fluoro-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

  • Starting Materials

    • 2-Fluoro-3-trifluoromethylphenylboronic acid
    • 5-Methylbenzoic acid derivative with a suitable leaving group (e.g., bromide)
  • Reaction Conditions

    • Catalyst: Palladium(0) complex
    • Base: Potassium carbonate or similar
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: 80-100°C
  • Procedure

    • Combine the starting materials, catalyst, and base in the solvent.
    • Heat the mixture under reflux conditions for several hours.
    • Purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced stability and bioavailability.

    Industry: Utilized in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are valuable.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Uniqueness

2-(2-Fluoro-3-trifluoromethylphenyl)-5-methylbenzoic acid is unique due to the combination of fluorine and trifluoromethyl groups on the aromatic ring, which imparts distinct chemical and physical properties. These properties include increased stability, lipophilicity, and bioavailability, making it a valuable compound in various applications.

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